6-fluoro-2H-chromene-3-sulfonyl chloride

Description

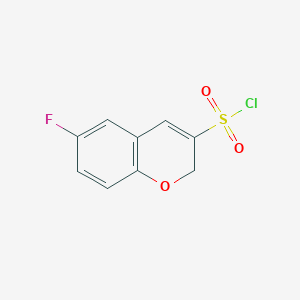

6-Fluoro-2H-chromene-3-sulfonyl chloride (CAS: 1235438-95-5) is a fluorinated chromene derivative with a sulfonyl chloride functional group. Its molecular formula is C₉H₆ClFO₃S, and it has a molecular weight of 248.66 g/mol . The compound features a fluorine substituent at position 6 of the chromene ring and a reactive sulfonyl chloride group at position 3, making it a versatile intermediate for synthesizing sulfonamide derivatives. Such derivatives are widely explored in medicinal chemistry for applications like antidiabetic agents, as sulfonamide moieties (Ar–SO₂NH₂) exhibit diverse biological activities .

Properties

CAS No. |

1235438-95-5 |

|---|---|

Molecular Formula |

C9H6ClFO3S |

Molecular Weight |

248.66 g/mol |

IUPAC Name |

6-fluoro-2H-chromene-3-sulfonyl chloride |

InChI |

InChI=1S/C9H6ClFO3S/c10-15(12,13)8-4-6-3-7(11)1-2-9(6)14-5-8/h1-4H,5H2 |

InChI Key |

JCLOOGHACKCHEG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the chlorosulfonation of 6-fluoro-2H-chromene. This reaction is carried out by treating 6-fluoro-2H-chromene with chlorosulfonic acid at low temperatures, usually around 0°C, to yield the sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2H-chromene-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

6-fluoro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-2H-chromene-3-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is exploited in drug development to create compounds that can specifically target and inhibit enzymes or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table compares key structural features of 6-fluoro-2H-chromene-3-sulfonyl chloride with its analogs:

Key Observations:

- This could enhance its reactivity toward nucleophiles (e.g., amines) in sulfonamide synthesis .

- Steric Effects : The bromine substituent in the 6-bromo-8-fluoro analog introduces steric hindrance, which may reduce reaction rates compared to the smaller fluorine or chlorine substituents .

Biological Activity

6-Fluoro-2H-chromene-3-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the chromene family, characterized by its unique structural features, including a chromene ring substituted with a fluorine atom and a sulfonyl chloride functional group. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to therapeutic effects.

The molecular formula of this compound is C₉H₅ClF₃O₃S, with a molecular weight of approximately 248.66 g/mol. The sulfonyl chloride group enhances its reactivity, allowing it to form covalent bonds with nucleophiles, which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₅ClF₃O₃S |

| Molecular Weight | 248.66 g/mol |

| Functional Groups | Fluorine, Sulfonyl Chloride |

| Structural Features | Chromene ring |

The mechanism of action for this compound involves its reactivity with nucleophiles, leading to the formation of various derivatives that can interact with enzymes and receptors. This interaction can modulate enzyme activity and influence biological pathways. The sulfonyl chloride group is particularly reactive, facilitating the formation of covalent bonds with target molecules, which may alter their function and activity.

Biological Activities

Research indicates that derivatives of 2H-chromenes exhibit diverse pharmacological properties, including:

- Antidiabetic Activity : A study on related chromene derivatives demonstrated significant inhibition of the enzyme α-amylase, with some compounds exhibiting IC50 values as low as 1.08 μM, indicating strong potential for managing diabetes .

- Antimicrobial Properties : Compounds within the chromene family have shown antibacterial and antifungal activities against various strains. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

- Anticancer Potential : Some studies suggest that chromene derivatives can induce differentiation in leukemia cells, showcasing potential anticancer properties .

Case Studies

- Antidiabetic Activity : A series of 6-sulfonamide-2H-chromene derivatives were synthesized and tested for their ability to inhibit α-amylase. The most active derivative showed an IC50 value of 1.08 μM, significantly lower than the standard drug Acarbose (IC50 = 0.43 μM) .

- Antimicrobial Efficacy : Another study highlighted that certain chromene derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like fluconazole .

Research Findings

Recent research has focused on synthesizing novel derivatives of this compound and evaluating their biological activities:

- Derivatives were synthesized via reactions involving chlorosulfonic acid and various nucleophiles.

- In vitro studies demonstrated that these compounds could effectively inhibit key enzymes involved in glucose metabolism and exhibit significant antibacterial properties against resistant strains.

Q & A

Q. What are the key challenges in synthesizing 6-fluoro-2H-chromene-3-sulfonyl chloride, and what methodological strategies can address them?

The synthesis of sulfonyl chloride derivatives often faces challenges such as competing reactivities and low yields. For example, the sulfonyl chloride group in 3-formyl-4-hydroxybenzenesulfonyl chloride (a structural analog) exhibits higher reactivity toward nucleophiles than the aldehyde group, leading to undesired byproducts during amidation . To mitigate this, a one-pot three-component reaction system can be employed, using ammonium acetate as both a sulfonamide-forming reagent and a base catalyst. This approach minimizes side reactions and improves cyclization efficiency for chromene derivatives .

Q. What safety protocols are critical when handling sulfonyl chloride derivatives like this compound?

Sulfonyl chlorides are highly reactive and moisture-sensitive. Key safety measures include:

- Using anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

- Wearing appropriate PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Storing compounds in sealed, desiccated containers away from heat sources . Emergency procedures should include immediate rinsing with water for accidental exposure and medical consultation with the compound’s Safety Data Sheet (SDS) .

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorinated and sulfonyl group positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using programs like SHELX for structure refinement) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can competing reactivities between sulfonyl chloride and other functional groups be controlled during derivatization?

Competing reactivities (e.g., sulfonyl chloride vs. aldehyde) require precise stoichiometric control and reaction condition optimization. For example, in synthesizing chromene sulfonamides, ammonium acetate acts as a dual-purpose reagent: it generates NH₃ in situ for sulfonamide formation while deprotonating active methylene compounds to promote cyclization. Solvent choice (e.g., ethanol or DMF) and temperature gradients (stepwise heating) further enhance selectivity .

Q. What strategies resolve contradictions in crystallographic data for fluorinated sulfonyl chloride derivatives?

Discrepancies in crystallographic data (e.g., bond length anomalies or thermal motion artifacts) can arise from fluorine’s electronegativity. To address this:

Q. How does the fluorination pattern influence the biological activity of chromene sulfonamide derivatives?

Fluorine’s electron-withdrawing effects enhance sulfonamide stability and receptor binding. For antidiabetic applications (e.g., α-amylase/α-glucosidase inhibition):

- Structure-activity relationship (SAR) studies compare fluorinated vs. non-fluorinated analogs.

- Enzymatic assays (IC₅₀ measurements) under controlled pH and temperature quantify inhibition potency.

- Molecular docking (e.g., AutoDock Vina) models interactions between the sulfonyl chloride moiety and enzyme active sites .

Q. What synthetic routes enable the preparation of fluorinated benzenesulfonyl chloride analogs with varying substituents?

Fluorinated analogs (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) are synthesized via:

Q. Methodological Notes

- For crystallographic refinements, prioritize open-source tools like SHELX suite to ensure reproducibility .

- Comparative SAR studies should include at least three structural analogs to establish statistically significant trends .

- Always validate synthetic yields using HPLC or GC-MS to quantify purity before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.